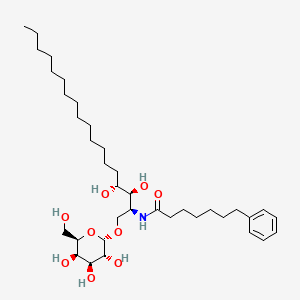
1-O-(alpha-D-galactopyranosyl)-N-(7-phenylheptanoyl)phytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-(alpha-D-galactopyranosyl)-N-(7-phenylheptanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 7-phenylheptanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Characterization
- Phytosphingosine, a key component in 1-O-(alpha-D-galactopyranosyl)-N-(7-phenylheptanoyl)phytosphingosine, has been synthesized from sources like yeast for applications in glycosphingolipid synthesis. For instance, Pascher (1974) used phytosphingosine from Hansenula ciferrii in the synthesis of galactosphingolipids, demonstrating its potential in forming complex lipid structures (Pascher, 1974).
Immunostimulatory Activity
- The synthesis of alpha-galactosyl cerebrosides, which includes compounds similar to this compound, has been linked to immunostimulatory activity. Figueroa‐Pérez and Schmidt (2000) developed a convergent synthesis approach for alpha-galactosyl cerebrosides, highlighting their potential in stimulating immune responses (Figueroa‐Pérez & Schmidt, 2000).
Modulation of Cytokine Release
- The synthesis of 6'-modified alpha-GalCer analogues, closely related to this compound, has been shown to skew cytokine release towards Th1 while maintaining strong antigenic activity. This indicates their potential use in modulating immune responses (Trappeniers et al., 2008).
properties
Molecular Formula |
C37H65NO9 |
|---|---|
Molecular Weight |
667.9 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-7-phenylheptanamide |
InChI |
InChI=1S/C37H65NO9/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-30(40)33(42)29(27-46-37-36(45)35(44)34(43)31(26-39)47-37)38-32(41)25-20-14-13-16-21-28-22-17-15-18-23-28/h15,17-18,22-23,29-31,33-37,39-40,42-45H,2-14,16,19-21,24-27H2,1H3,(H,38,41)/t29-,30+,31+,33-,34-,35-,36+,37-/m0/s1 |
InChI Key |
YAQAUPXPTIZBEX-HBGSFDFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



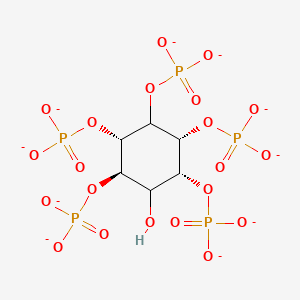


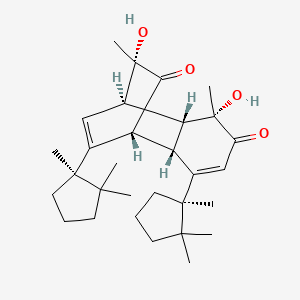
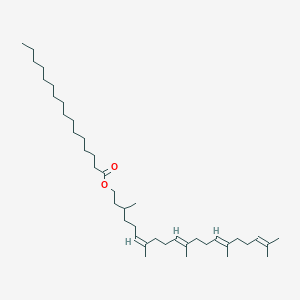

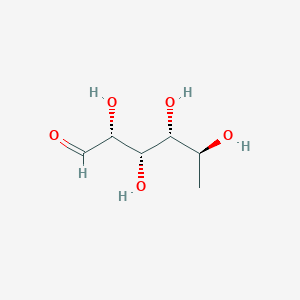
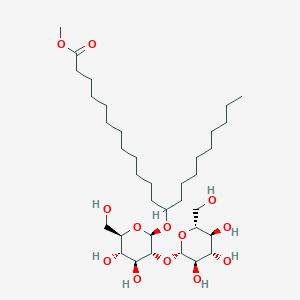



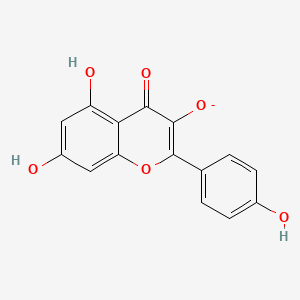
![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)
